

Application Notes and Protocols for Measuring Kynurenine Levels Following LY3381916 Treatment

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Compound of Interest

Compound Name: LY3381916

Cat. No.: B1574653

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Introduction

LY3381916 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).^[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, catalyzing the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. The overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response. By inhibiting IDO1, **LY3381916** is designed to reduce kynurenine production and restore immune function.

Measuring kynurenine levels in biological samples is a critical pharmacodynamic biomarker to assess the in vivo target engagement and efficacy of IDO1 inhibitors like **LY3381916**. This document provides detailed application notes, including a summary of expected changes in kynurenine levels based on clinical trial data, and a comprehensive protocol for the quantification of kynurenine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Kynurenine Modulation by IDO1 Inhibitors

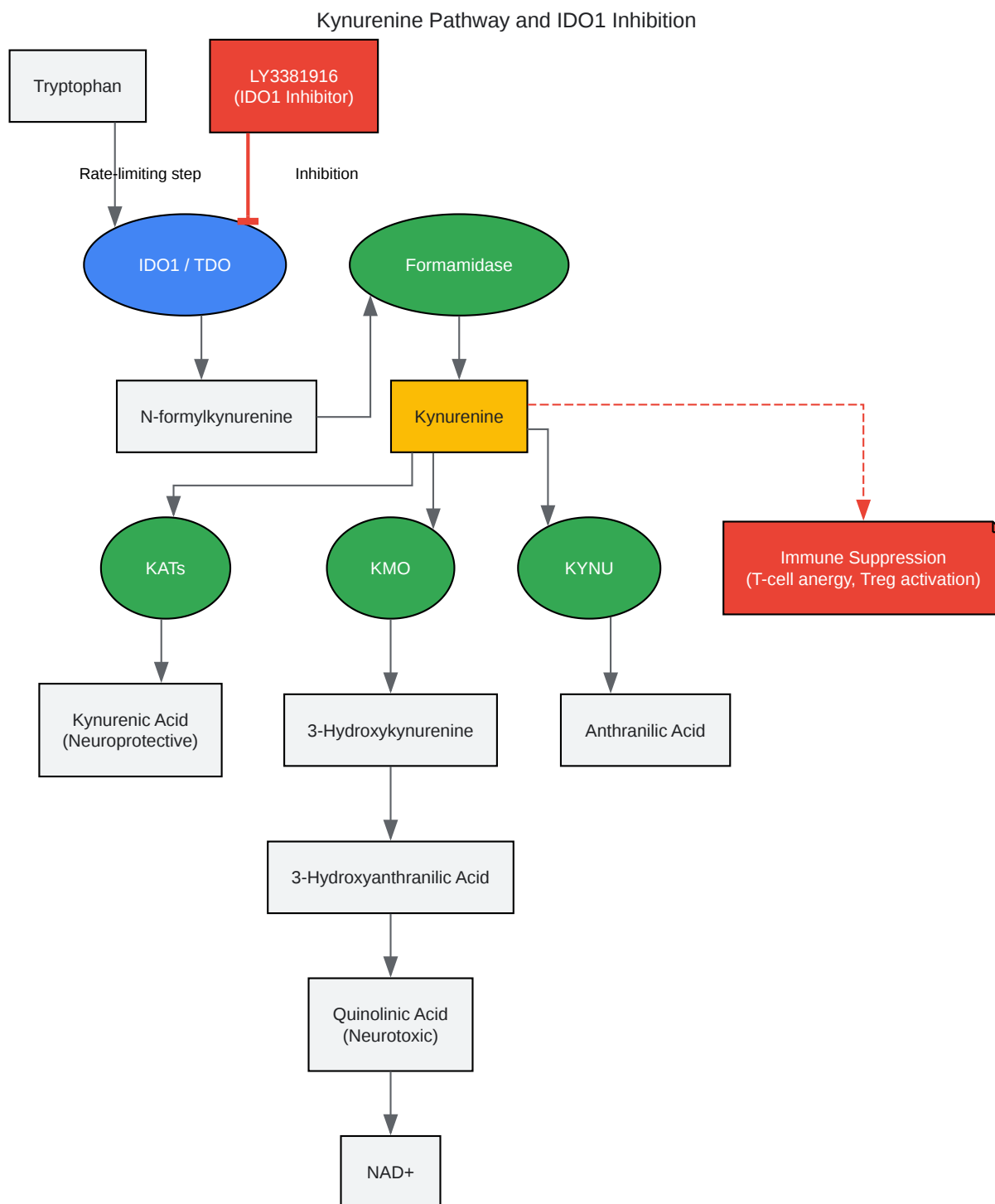
While specific quantitative data on the percentage of kynurenine reduction with **LY3381916** treatment from the Phase I clinical trial (NCT03343613) are not publicly detailed, the study reported that the recommended Phase II dose of 240 mg once daily produced maximal inhibition of IDO1 activity in both plasma and tumor tissue.[2] Furthermore, a pharmacodynamic assessment showed decreased kynurenine levels in the tumor tissues of 68% of patients.[3]

For comparative purposes, the following table summarizes publicly available data on kynurenine modulation by other selective IDO1 inhibitors in clinical development. This provides an expected range of activity for this class of compounds.

IDO1 Inhibitor	Dose	Matrix	Change in Kynurenine Levels	Reference
Epacadostat	≥100 mg twice daily	Plasma	Effective normalization of plasma kynurenine levels	[4]
Epacadostat	Not specified	Plasma	>90% inhibition of IDO1 activity, with plasma kynurenine returning to near-baseline levels	[5]
Navoximod	Oral administration	Plasma (mice)	Approximately 50% reduction	[4]

Signaling Pathway Diagram

The following diagram illustrates the kynurenine pathway and the point of action for IDO1 inhibitors such as **LY3381916**.



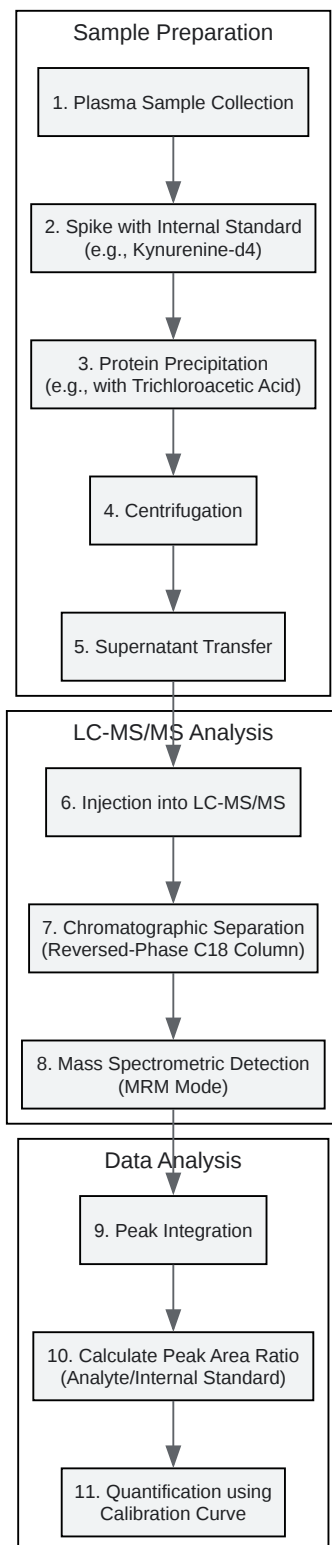
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Caption: Kynurenine pathway showing the inhibition of IDO1 by **LY3381916**.

Experimental Workflow

The following diagram outlines the general workflow for measuring kynurenine levels in plasma samples using LC-MS/MS.

Workflow for Kynurenine Measurement

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Caption: A typical workflow for quantifying kynurenine in plasma samples.

Experimental Protocols

Protocol for Quantification of Kynurenine in Human Plasma by LC-MS/MS

This protocol provides a generalized method for the sensitive and specific quantification of kynurenine. It is based on common methodologies and should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents

- Kynurenine reference standard (Sigma-Aldrich or equivalent)
- Kynurenine-d4 (isotopically labeled internal standard, IS)
- LC-MS/MS grade water, acetonitrile, methanol, and formic acid
- Trichloroacetic acid (TCA) or other protein precipitation agent
- Human plasma (control and study samples)
- Calibrated pipettes and sterile, low-binding microcentrifuge tubes
- Refrigerated centrifuge
- LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) equipped with an electrospray ionization (ESI) source
- Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μ m particle size)

2. Preparation of Stock and Working Solutions

- Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve kynurenine in a suitable solvent (e.g., 50% methanol in water).
- Kynurenine-d4 (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the kynurenine stock solution.

- Kynurenine Working Solutions: Serially dilute the kynurenine stock solution with 50% methanol to prepare a series of working solutions for the calibration curve (e.g., ranging from 0.05 to 10 µg/mL).
- IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50% methanol.

3. Sample Preparation

- Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the kynurenine working solutions into control human plasma to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, medium, high).
- Sample Processing:
 - Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of the IS working solution to each tube (except for blank samples, to which 10 µL of 50% methanol is added). Vortex briefly.
 - Add 150 µL of 10% TCA in acetonitrile (protein precipitation solution). Vortex vigorously for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions (Example):
 - Column: C18 reversed-phase column
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate kynurenine from other plasma components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS) Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (to be optimized):
 - Kynurenine: Q1: 209.1 m/z -> Q3: 192.1 m/z (or other product ion)
 - Kynurenine-d4 (IS): Q1: 213.1 m/z -> Q3: 196.1 m/z (or other product ion)
 - Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis and Quantification

- Integrate the chromatographic peaks for kynurenine and the IS.
- Calculate the peak area ratio of kynurenine to the IS for all samples, calibrators, and QCs.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of kynurenine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
- The results of the QCs should be within $\pm 15\%$ of their nominal values for the analytical run to be considered valid.

These application notes and protocols provide a framework for the assessment of kynurenine levels as a pharmacodynamic marker for **LY3381916** and other IDO1 inhibitors. Adherence to rigorous validation procedures is essential for obtaining accurate and reproducible data in a research or clinical setting.

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